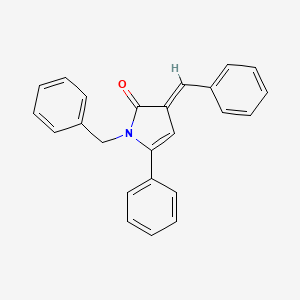
1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one is an organic compound that belongs to the class of pyrrolones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one typically involves the condensation of benzylamine with benzaldehyde followed by cyclization with phenylacetyl chloride. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like ethanol or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be necessary to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrrolones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved could include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-one: Known for its unique structure and potential biological activities.
1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-thione: Similar structure but with a sulfur atom, potentially different biological activities.
1-Benzyl-3-benzylidene-5-phenyl-1H-pyrrol-2(3H)-imine: Contains an imine group, which may alter its reactivity and biological properties.
Uniqueness
This compound is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with biological targets
Properties
CAS No. |
65155-73-9 |
|---|---|
Molecular Formula |
C24H19NO |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
(3E)-1-benzyl-3-benzylidene-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C24H19NO/c26-24-22(16-19-10-4-1-5-11-19)17-23(21-14-8-3-9-15-21)25(24)18-20-12-6-2-7-13-20/h1-17H,18H2/b22-16+ |
InChI Key |
IPXQLTKDYGPVNQ-CJLVFECKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(=C/C(=C\C3=CC=CC=C3)/C2=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CC(=CC3=CC=CC=C3)C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![O-[(Furan-2-yl)methyl]hydroxylamine](/img/structure/B12910539.png)
![6-[(2-Aminophenyl)sulfanyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B12910551.png)
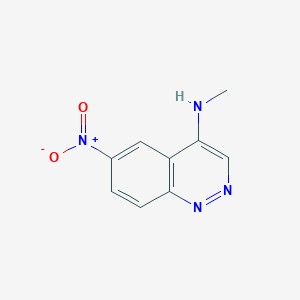

![3-bromo-2-(1-bromoethyl)-4H-Pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12910575.png)
![1,2,3-Trimethyl-5-(methylsulfanyl)cyclohepta[c]pyrrol-6(2H)-one](/img/structure/B12910586.png)
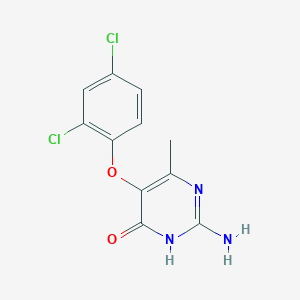
![1-[5,6-Bis(2-methylphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol](/img/structure/B12910595.png)
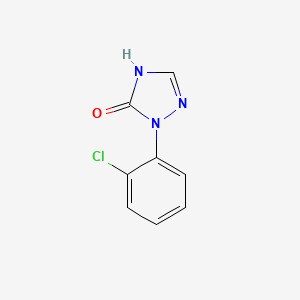

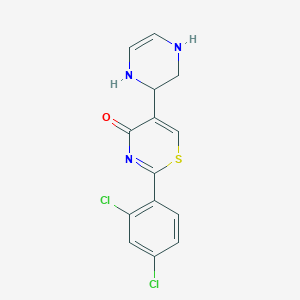

![9-(Dibutylamino)-6a,12a-dihydro-3'H-spiro[benzo[a]xanthene-12,1'-isobenzofuran]-3(4H)-one](/img/structure/B12910636.png)
![3-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12910644.png)
